molecular formula C8H11ClN4S B2701919 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride CAS No. 2320853-84-5

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride

Cat. No.: B2701919
CAS No.: 2320853-84-5
M. Wt: 230.71
InChI Key: IMHQZILKZRKTHH-UHFFFAOYSA-N
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Description

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride is a heterocyclic compound that contains both pyrazine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride typically involves the reaction of pyrazine-2-thiol with 1,4,5,6-tetrahydropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazine or pyrimidine rings.

Scientific Research Applications

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
  • 2-(Pyrimidin-2-ylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
  • 2-(Thiazol-2-ylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride

Uniqueness

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S.ClH/c1-2-11-8(12-3-1)13-7-6-9-4-5-10-7;/h4-6H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHQZILKZRKTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SC2=NC=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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